3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one
Description
Structural Elucidation of 3-Bromo-5-methylnaphthyridin-2(1H)-one
Molecular Architecture and Crystallographic Characterization
3-Bromo-5-methylnaphthyridin-2(1H)-one (C$$9$$H$$7$$BrN$$_2$$O) features a bicyclic naphthyridine core with a lactam group at position 2, a bromine atom at position 3, and a methyl group at position 5 (Figure 1). The molecular weight is 239.07 g/mol. The planar structure arises from conjugation across the fused aromatic system, with the lactam group introducing partial double-bond character between N1 and C2.
While single-crystal X-ray diffraction data for this specific compound are unavailable, related naphthyridinone derivatives exhibit orthorhombic or monoclinic crystal systems with π-π stacking interactions between aromatic rings. For example, the structurally similar 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c]naphthyridin-4(5H)-one crystallizes in space group Pna2$$_1$$ with a dihedral angle of 61.6° between the naphthyridinone and phenyl rings. Computational modeling predicts analogous packing behavior for 3-bromo-5-methylnaphthyridin-2(1H)-one due to its planar geometry.
Table 1: Key structural parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C$$9$$H$$7$$BrN$$_2$$O | |
| SMILES | CC1=CC2=C(C=C1Br)NC(=O)N=C2 | |
| Predicted crystal system | Orthorhombic |
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
The $$^1$$H NMR spectrum (600 MHz, CDCl$$_3$$) displays characteristic signals:
- δ 2.58 ppm (s, 3H): Methyl group at C5
- δ 7.56–8.18 ppm (m, 3H): Aromatic protons in the naphthyridine ring
- δ 12.1 ppm (br s, 1H): Lactam NH proton
The $$^{13}$$C NMR spectrum (150 MHz, CDCl$$_3$$) shows:
- δ 167.4 ppm: Carbonyl carbon (C2)
- δ 140.2–152.6 ppm: Aromatic carbons adjacent to bromine and nitrogen
- δ 21.7 ppm: Methyl carbon (C5)
Infrared (IR) Spectroscopy
Key absorption bands include:
- 1670 cm$$^{-1}$$: C=O stretch of the lactam group
- 1580–1605 cm$$^{-1}$$: Aromatic C=C vibrations
- 740 cm$$^{-1}$$: C-Br stretching
UV-Vis Spectroscopy
In acetonitrile, the compound exhibits absorption maxima at:
Comparative Analysis with Related Naphthyridine Derivatives
Table 2: Structural and spectral comparisons
Key differences arise from substituent effects:
- Bromine position: C3 bromination (target compound) red-shifts UV absorption compared to C8 bromination due to altered conjugation pathways.
- Methyl groups: The C5 methyl group in the target compound increases solubility in nonpolar solvents compared to unsubstituted analogs.
- Lactam vs. oxazole: Replacement of the lactam with an oxazole ring (as in ) reduces hydrogen-bonding capacity but enhances thermal stability.
Properties
IUPAC Name |
3-bromo-5-methyl-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAALXRVYLRZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670647 | |
| Record name | 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-25-2 | |
| Record name | 1,6-Naphthyridin-2(1H)-one, 3-bromo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147293-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to 3-bromo-5-methylnaphthyridin-2(1H)-one involves the condensation of suitable precursors in the presence of ammonium acetate under heating conditions in N,N-dimethylformamide (DMF). This method is supported by literature precedent and yields the target compound in moderate yield.
- Reagents: Ammonium acetate, 5-methyl-substituted naphthyridine precursor
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: Heating (typically reflux or elevated temperature)
- Reaction Time: Approximately 5 hours
- Yield: Around 64% under optimized conditions
This synthetic methodology was reported by Singh et al. in Heterocycles (1993), where the reaction was carried out by heating the mixture of ammonium acetate and the precursor in DMF for about 5 hours to afford 3-bromo-5-methylnaphthyridin-2(1H)-one with a 64% yield.
Detailed Preparation Procedure
Bromination Specifics
Selective bromination at the 3-position of the naphthyridinone ring is typically achieved by using bromine sources such as bromine itself or N-bromosuccinimide (NBS) in polar aprotic solvents like DMSO or DMF. Controlled reaction conditions (temperature, time, reagent stoichiometry) are critical to avoid polybromination or substitution at undesired positions.
While the exact bromination step is sometimes integrated into the cyclization process, alternative methods involve:
- Direct bromination of 5-methylnaphthyridin-2(1H)-one with bromine or NBS.
- Use of mild brominating agents under controlled temperature to ensure regioselectivity.
Purification and Characterization
The crude product is usually purified by flash chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures. The purified compound is typically characterized by:
- LC-MS confirming molecular ion peaks consistent with C9H7BrN2O.
- NMR Spectroscopy to confirm the substitution pattern and ring structure.
- Melting point determination for purity assessment.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C9H7BrN2O |
| Molecular Weight | 239.07 g/mol |
| Starting Materials | 5-methyl-substituted naphthyridine precursors, ammonium acetate |
| Solvent | N,N-dimethylformamide (DMF) |
| Brominating Agent | Bromine or N-bromosuccinimide (NBS) (when separate bromination step used) |
| Reaction Temperature | Heating (reflux or ~120-150 °C) |
| Reaction Time | ~5 hours |
| Yield | ~64% |
| Purification | Flash chromatography (petroleum ether/EtOAc) |
| Characterization Methods | LC-MS, NMR, melting point |
Research Findings and Notes
- The method described by Singh et al. remains a benchmark for the preparation of this compound, combining cyclization and bromination in a one-pot procedure with ammonium acetate in DMF.
- The yield of 64% is considered moderate but acceptable for heterocyclic synthesis involving multiple steps and bromination.
- Alternative bromination methods using NBS in DMSO have been reported for related naphthyridine derivatives, offering good regioselectivity and milder conditions.
- Industrial-scale synthesis may incorporate continuous flow techniques or electrochemical bromination to improve efficiency and reduce waste, although specific published protocols for this compound are limited.
- Purification by flash chromatography is standard, but recrystallization from suitable solvents may also be employed depending on scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 239.07 g/mol
- Melting Point : 261-263 °C
The compound features a naphthyridine core with a bromine atom at the third position and a methyl group at the fifth position, contributing to its reactivity and potential interactions with biological targets.
Medicinal Chemistry
3-Bromo-5-methyl[1,6]naphthyridin-2(1H)-one has been explored for its potential antimicrobial and anticancer properties. The presence of the bromine atom is significant as it can enhance biological activity by facilitating interactions with specific enzymes or receptors.
- Case Study : Research has indicated that naphthyridine derivatives exhibit various biological activities, including antiproliferative effects against cancer cell lines. Further studies are needed to elucidate the specific mechanisms of action for this compound .
Pharmaceutical Development
The compound serves as a valuable scaffold in drug design, allowing for the synthesis of novel derivatives with enhanced therapeutic profiles. It is particularly relevant in developing drugs targeting diseases related to the central nervous system and cancer.
- Example Applications :
Material Science
This compound is being investigated for its utility in creating materials with specific electronic properties. Its structural characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and molecular sensors.
Given its promising properties, further research on this compound should focus on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Synthesis of Derivatives : Developing new derivatives that could enhance its pharmacological profile or material properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine and methyl groups can interact with molecular targets, affecting their function and leading to the desired biological effect. The exact pathways involved can vary depending on the target and the context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological activity of 1,6-naphthyridinone derivatives is highly dependent on substituent patterns. Key analogs and their structural differences include:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 3-Bromo-5-methyl[1,6]naphthyridin-2(1H)-one | 1,6-Naphthyridinone | 3-Br, 5-CH3 | Bromine (electrophilic), methyl (lipophilic) |
| Torin2 (benzo[h][1,6]naphthyridin-2(1H)-one) | Benzo-fused naphthyridinone | 9-(6-aminopyridin-3-yl), 1-(3-CF3-phenyl) | Amino pyridine, trifluoromethyl phenyl |
| 1H-Imidazo[4,5-h][1,6]naphthyridin-2(3H)-one | Imidazo-fused naphthyridinone | Cyclic urea moiety | Urea pharmacophore (hydrogen bonding) |
| 5-Substituted-3-oxadiazolyl derivatives | 1,6-Naphthyridinone | 3-Oxadiazolyl, 5-substituents (e.g., aryl, heteroaryl) | Oxadiazole (electron-withdrawing) |
Key Observations :
- Bromine vs. Trifluoromethyl : The bromine in the target compound may serve as a synthetic handle for diversification, whereas Torin2’s 3-CF3 group enhances binding to hydrophobic kinase pockets .
- Methyl vs. Amino Groups: The 5-methyl group in the target compound contrasts with Torin2’s 6-aminopyridin-3-yl substituent, which is critical for mTOR inhibition and antimalarial activity .
Anticancer Activity
- Torin2: Inhibits mTOR (IC50 = 0.25 nM) and demonstrates antiproliferative activity against breast (T-47D) and cervical cancer lines. It induces tumor regression in xenograft models via oral administration .
- This compound: No direct activity data are available, but brominated analogs are often explored in kinase inhibitor development .
Antimalarial Activity
- Torin2 : Exhibits potent transmission-blocking activity against Plasmodium parasites (EC50 = 8 nM for gametocytes) and suppresses mosquito oocyst formation at 4 mg/kg .
- SAR Insights: Substituting the 6-aminopyridin-3-yl group in Torin2 with methyl or acetyl reduces activity by >10-fold, highlighting the importance of hydrogen-bond donors .
Biological Activity
3-Bromo-5-methyl[1,6]naphthyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol. This compound features a naphthyridine core, which is known for its diverse biological activities. Despite its potential, the biological activity of this specific compound is not extensively documented in current literature. However, there are indications that it may possess various biological properties, particularly in medicinal chemistry.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Bromine Substituent : The presence of a bromine atom can enhance the reactivity and biological interactions of the compound.
- Methyl Group : This group may influence the lipophilicity and overall pharmacokinetics of the molecule.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves:
- Bromination : The bromination of 5-methyl[1,6]naphthyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in organic solvents such as dichloromethane or chloroform under reflux conditions .
The compound can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted by nucleophiles like amines or thiols.
- Oxidation and Reduction Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on similar compounds provides insights into its potential applications:
| Compound | Biological Activity | Reference |
|---|---|---|
| 5-Methyl[1,6]naphthyridin-2(1H)-one | Antimicrobial | |
| 3-Chloro-5-methyl[1,6]naphthyridin-2(1H)-one | Enzyme inhibition | |
| 3-Iodo-5-methyl[1,6]naphthyridin-2(1H)-one | Anticancer |
Future Directions
Given the limited information available on the biological activity of this compound, future research should focus on:
- In Vitro Studies : Conducting detailed pharmacological studies to evaluate its efficacy against specific diseases.
- Mechanistic Studies : Investigating the exact mechanisms through which it interacts with biological targets.
- Structure Optimization : Exploring structural modifications to enhance its biological activity and reduce potential toxicity.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, 5-acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone reacts with ammonium acetate in dimethylformamide (DMF) at 95°C for 5 hours, yielding the target compound in 54% . Alternative routes include using tert-butoxybis(dimethylamino)methane followed by ammonium acetate, achieving yields up to 86% under optimized conditions .
Q. How do the bromo and methyl substituents influence reactivity in downstream transformations?
- Methodological Answer : The bromo group at position 3 serves as a key site for nucleophilic substitution (e.g., SNAr or Suzuki coupling), while the methyl group at position 5 stabilizes the naphthyridine core and modulates electronic effects. For example, the bromo group can undergo aminolysis with POCl3 and NH3/EtOH to yield 3-amino derivatives . The methyl group enhances solubility and steric effects during cyclization .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR spectroscopy (1H, 13C, and 2D-COSY) confirms regiochemistry and substitution patterns.
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
- HPLC monitors reaction progress and isolates intermediates (e.g., after SNAr or Suzuki coupling steps) .
Advanced Research Questions
Q. How can the bromo group be selectively functionalized for targeted applications?
- Methodological Answer :
- Aminolysis : Treat with POCl3 under reflux, followed by NH3/EtOH in a sealed tube at 100°C to replace bromine with an amine group (92% yield) .
- Cross-coupling : Use Suzuki-Miyaura conditions (e.g., Pd catalysts, K3PO4 base, DMF/i-PrOH/H2O solvent) to introduce aryl/heteroaryl groups .
- Heterocycle formation : React with potassium O-ethylxanthate in 1-methylpyrrolidin-2-one at 165°C to form thiazolo[4,5-b][1,6]naphthyridin-2(3H)-thione derivatives .
Q. What strategies optimize the compound’s bioactivity in therapeutic contexts (e.g., antimalarial or anticancer agents)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Maintain the 3-trifluoromethylphenyl group at R2 (critical for mTOR inhibition) and modify R1. For example, 6-amino-3-pyridyl at R1 enhances antimalarial activity (IC50 < 1 µM), while acetylated or piperidine-substituted analogs reduce potency .
- Pharmacophore modeling : Docking studies reveal interactions with kinase active sites (e.g., c-Met or mTOR), guiding substitutions at N-1, N-3, or C-5 positions .
Q. How does this compound compare to structurally related naphthyridines in inhibiting mTOR or malaria parasites?
- Methodological Answer :
- Antimalarial activity : Torin analogs (e.g., benzo[h][1,6]naphthyridin-2(1H)-ones) show 2–5× weaker activity against Plasmodium oocyst development compared to asexual stages. Activity correlates with electron-withdrawing groups at R1 .
- mTOR inhibition : 3-Bromo-5-methyl derivatives are precursors to Torin2, which inhibits mTORC1/2 with IC50 < 10 nM. Modifications at the quinoline-3-yl group improve oral bioavailability and selectivity over PI3K isoforms .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
- Methodological Answer :
- Solvent optimization : Use DMF for SNAr reactions to stabilize intermediates and reduce side products.
- Catalyst screening : Pd(OAc)2/XPhos systems enhance Suzuki coupling efficiency with electron-deficient boronic acids .
- Workup protocols : Acid-base extraction (e.g., HCl/NaOH) isolates the product from polar byproducts .
Q. How do computational methods aid in designing derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Predict binding modes to mTOR or Plasmodium targets (e.g., using AutoDock Vina). For example, Torin2 derivatives show hydrogen bonding with Val2240 and hydrophobic interactions with Leu2185 in mTOR .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition to prioritize derivatives with favorable drug-like properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
